ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with ethyl and methyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in an ethanol solvent at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides, forming substituted pyrazole derivatives
Scientific Research Applications
Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and modulation of signaling pathways .
Comparison with Similar Compounds
Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine can be compared with other similar compounds, such as:
1-Ethyl-5-methyl-1H-pyrazol-3-amine: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
4-Methyl-1-propyl-1H-pyrazol-5-amine: Another pyrazole derivative with distinct properties due to the presence of a propyl group instead of an ethyl group.
1-Butyl-4-methyl-1H-pyrazol-5-amine: Features a butyl group, which affects its solubility and reactivity compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Biological Activity
Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by the presence of a pyrazole ring substituted with ethyl and methyl groups, enhances its potential for therapeutic applications. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by empirical data and case studies.
Synthesis of this compound
The synthesis typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole with an appropriate amine in solvents such as ethanol or methanol. The process may require catalysts to optimize yield and purity. Advanced synthetic techniques, including continuous flow reactors, are employed for scalability in industrial applications.
Anticancer Properties
This compound has demonstrated notable anticancer effects across various cancer cell lines. Research indicates that pyrazole derivatives can inhibit cell proliferation and induce apoptosis in cancerous cells. Below is a summary table detailing the compound's activity against specific cancer types:
Cancer Type | Cell Line | IC50 (μM) |
---|---|---|
Breast Cancer | MDA-MB-231 | 0.99 |
Cervical Cancer | SiHa | Not specified |
Prostate Cancer | PC-3 | Not specified |
Lung Cancer | A549 | Not specified |
These results suggest that the compound may target critical pathways involved in tumor growth and survival, making it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that pyrazole derivatives can disrupt bacterial cell membranes, leading to cytotoxic effects. The following table summarizes the antimicrobial efficacy of related pyrazole compounds:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These findings highlight the potential of this compound as a therapeutic agent against drug-resistant bacterial infections .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activities or receptor functions, leading to alterations in cellular pathways that govern proliferation and apoptosis .
Case Studies
Recent case studies have explored the efficacy of pyrazole derivatives, including this compound, in preclinical models:
- Breast Cancer Study : A study involving MDA-MB-231 cells showed that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis markers.
- Antimicrobial Efficacy : In a model of bacterial infection, this compound was effective against multi-drug resistant strains of Staphylococcus aureus.
These studies underscore the compound's potential as a dual-action therapeutic agent.
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H17N3/c1-4-10-7-9-8(3)6-11-12(9)5-2/h6,10H,4-5,7H2,1-3H3 |
InChI Key |
FBPHRZABROEPHK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(C=NN1CC)C |
Origin of Product |
United States |
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